![molecular formula C17H17N3O B2838987 N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide CAS No. 476634-15-8](/img/structure/B2838987.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties
作用机制
Target of Action
Compounds containing the benzimidazole nucleus are known to interact with various proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of biological properties .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets likely results in changes that contribute to these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions contribute to the compound’s pharmacological activities.
Result of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, suggesting that the compound’s action results in significant molecular and cellular effects .
生化分析
Biochemical Properties
The benzimidazole nucleus in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide has been extensively utilized as a drug scaffold in medicinal chemistry . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Cellular Effects
Benzimidazole derivatives have shown a wide range of biological activities, suggesting that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide may also influence cell function
Molecular Mechanism
It is known that benzimidazole derivatives can interact with proteins and enzymes , suggesting that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide may also exert its effects at the molecular level through similar interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the butanoyl chloride, forming the desired amide bond .
Starting Materials: 4-(1H-benzimidazol-2-yl)aniline and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in acetic acid at room temperature for bromination.
Major Products Formed
Oxidation: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butanoic acid.
Reduction: Formation of N-[4-(1H-benzimidazol-2-yl)phenyl]butylamine.
Substitution: Formation of N-[4-(1H-benzimidazol-2-yl)-3-bromophenyl]butanamide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
相似化合物的比较
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: A precursor in the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide.
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-[4-(1H-benzimidazol-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
This compound is unique due to its specific butanamide group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-16(21)18-13-10-8-12(9-11-13)17-19-14-6-3-4-7-15(14)20-17/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUQJUWLMKXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
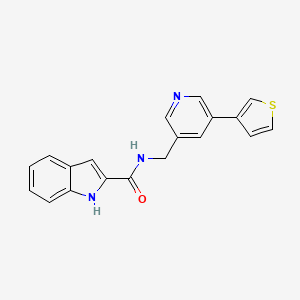
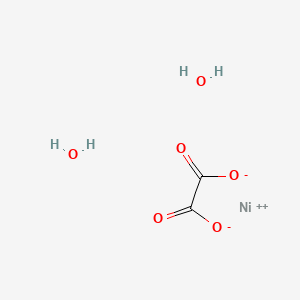
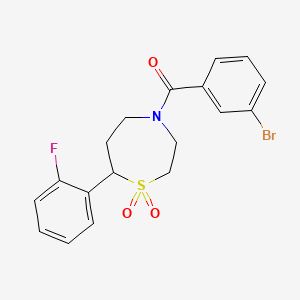
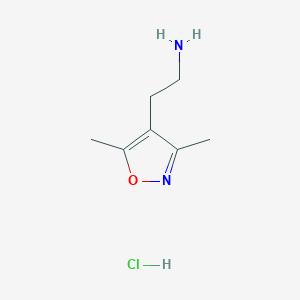
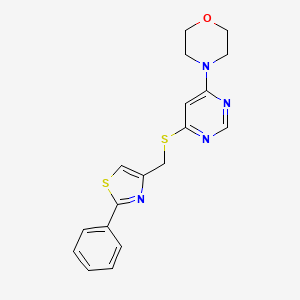
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)
![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
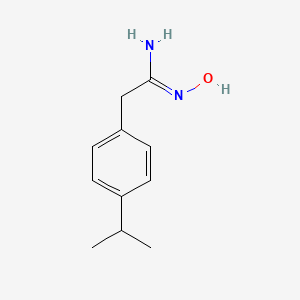
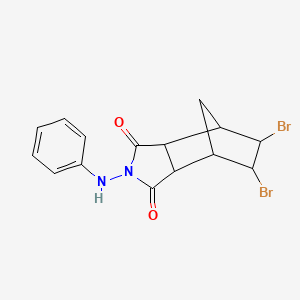

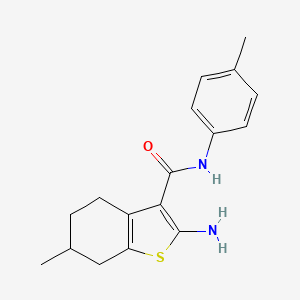
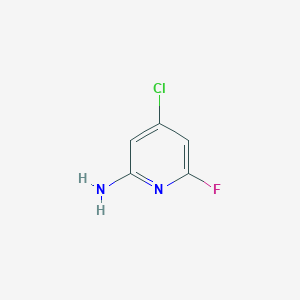
![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
